molecular formula C19H24N6O B11134368 N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11134368
M. Wt: 352.4 g/mol
InChI Key: LSPWVFKKGNOUJS-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule characterized by a benzimidazole core linked to a pyrimidinylamino-substituted butanamide backbone. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its ability to mimic purine bases in ATP-binding pockets. The isopropyl substituent on the benzimidazole nitrogen likely modulates steric and lipophilic properties, influencing pharmacokinetic parameters such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C19H24N6O/c1-14(2)25-16-8-4-3-7-15(16)24-17(25)13-23-18(26)9-5-10-20-19-21-11-6-12-22-19/h3-4,6-8,11-12,14H,5,9-10,13H2,1-2H3,(H,23,26)(H,20,21,22)

InChI Key

LSPWVFKKGNOUJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using isopropyl halides in the presence of a base such as potassium carbonate.

    Coupling with Pyrimidinylamine: The final step involves coupling the alkylated benzimidazole with 4-(2-pyrimidinylamino)butanoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions:

    Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole and pyrimidinylamino groups.

    Substitution: Alkylated or acylated derivatives of the pyrimidinylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The pyrimidinylamino group can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Biological Activity

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound features a benzimidazole moiety linked to a pyrimidine and a butanamide backbone. Its molecular formula is C15H20N4C_{15}H_{20}N_4, and it possesses a molecular weight of approximately 284.35 g/mol. The structural characteristics suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in metabolic pathways, similar to other benzimidazole derivatives known for their inhibitory effects on lipoxygenases and other enzymes .
  • Receptor Binding : Its structural similarity to known pharmacological agents suggests potential binding to various receptors, which could modulate signaling pathways associated with cell proliferation and apoptosis.
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Enzyme InhibitionInhibits lipoxygenase enzymes involved in inflammatory processes
Antitumor EffectsExhibits potential in suppressing tumor growth in xenograft models
Antimicrobial PropertiesShows activity against Helicobacter pylori
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into the potential effects of this compound:

  • Antitumor Efficacy : A study demonstrated that similar compounds effectively inhibited tumor growth in mouse models by targeting the PI3K/AKT/mTOR pathway. The results indicated that low doses could significantly reduce tumor size without severe toxicity .
  • Anti-inflammatory Properties : Research on related benzimidazole derivatives has shown promising anti-inflammatory effects through the inhibition of lipoxygenase pathways, suggesting that this compound may exhibit similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of butanamide derivatives, which are frequently explored for their pharmacological properties. Below is a comparative analysis with three structurally related compounds (m, n, o) listed in Pharmacopeial Forum (2017) :

Structural Features and Key Differences

Compound Name Core Structure Substituents/Functional Groups Stereochemistry
Target Compound Benzimidazole + butanamide 1-isopropyl-1H-benzimidazole, 2-pyrimidinylamino Achiral (no stereocenters specified)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Hexanamide backbone 2,6-Dimethylphenoxy, acetamido, hydroxy, diphenyl, tetrahydro-pyrimidinone R/S configurations at C2, C4, C5
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Hexanamide backbone Similar to compound m but with distinct stereochemistry R/S configurations at C2, C4, C5
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Hexanamide backbone Stereochemical variation at C4 R/S configurations at C2, C4, C5

Functional Implications

Backbone Complexity :

  • The target compound employs a simpler butanamide chain, whereas compounds m, n, and o feature a hexanamide backbone with additional phenyl and hydroxy groups. The extended backbone in m/n/o may enhance conformational flexibility or target engagement but could reduce metabolic stability .

Substituent Effects: The 2-pyrimidinylamino group in the target compound contrasts with the 2,6-dimethylphenoxy and acetamido groups in m/n/o. Pyrimidinyl groups are often associated with nucleotide mimicry and kinase inhibition, while phenoxy groups may improve lipophilicity and membrane penetration .

Stereochemical Influence: Compounds m, n, and o exhibit multiple stereocenters, which are critical for their biological activity and selectivity. For example, the (R) or (S) configurations at C2 and C4 in these compounds could dictate binding to chiral enzyme pockets.

Pharmacokinetic Considerations :

  • The isopropyl group on the benzimidazole in the target compound may enhance metabolic stability compared to the hydroxy and acetamido groups in m/n/o, which could increase susceptibility to oxidation or hydrolysis.

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